2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole
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Overview
Description
2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole is a chemical compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzodioxole ring and an oxirane (epoxide) group. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with an epoxide precursor. One common method is the reaction of 2,2-dimethyl-1,3-benzodioxole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the reactive nature of epoxides and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects and applications in drug development .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar structure with two epoxide groups.
Epichlorohydrin: A simpler epoxide used in the synthesis of various compounds.
2,2-Dimethyl-1,3-benzodioxole: The parent compound without the epoxide group.
Uniqueness
Its combination of structural features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2,2-dimethyl-4-(oxiran-2-ylmethoxy)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-10-5-3-4-9(11(10)16-12)14-7-8-6-13-8/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKXJNHAEKBQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OCC3CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536874 |
Source
|
Record name | 2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89084-82-2 |
Source
|
Record name | 2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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